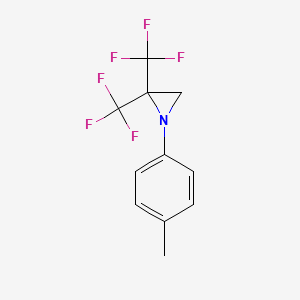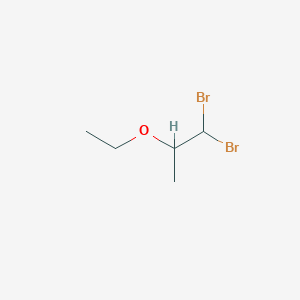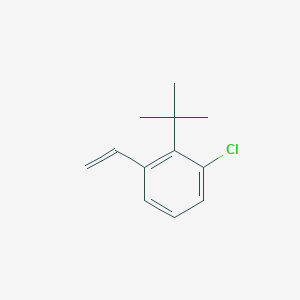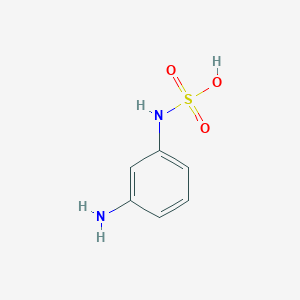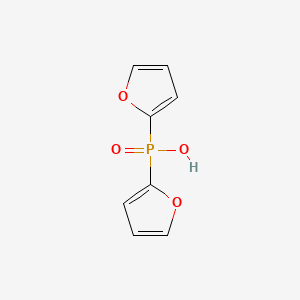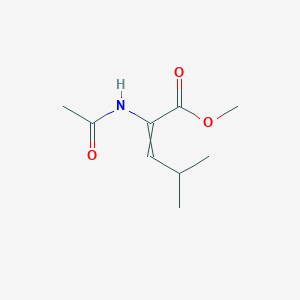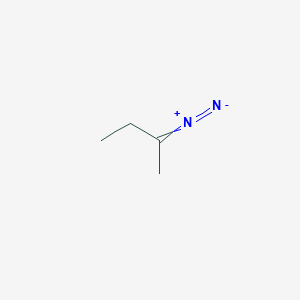
2-Diazobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diazobutane is an organic compound that belongs to the class of diazo compounds, characterized by the presence of a diazo group (-N=N-) attached to a carbon atom. These compounds are known for their vibrant colors and reactivity, making them valuable in various chemical processes. This compound, specifically, is a diazoalkane with the molecular formula C4H8N2. It is a relatively simple diazo compound but plays a significant role in organic synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Diazobutane can be synthesized through several methods, including the diazotization of primary amines and the diazo transfer reaction. One common method involves the reaction of butylamine with nitrous acid, which results in the formation of this compound. The reaction is typically carried out in an acidic medium at low temperatures to stabilize the diazo compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more scalable and efficient methods. One such method is the diazo transfer reaction, where a diazo transfer reagent, such as tosyl azide, reacts with a suitable precursor in the presence of a base like triethylamine. This method is advantageous due to its high yield and relatively mild reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 2-Diazobutane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction of this compound can lead to the formation of amines.
Substitution: It can participate in substitution reactions, where the diazo group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Primary or secondary amines.
Substitution: Various substituted butane derivatives.
Scientific Research Applications
2-Diazobutane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: In biological research, diazo compounds are used in labeling and probing studies due to their ability to form stable covalent bonds with biomolecules.
Medicine: While not directly used as a drug, this compound and related compounds are studied for their potential in drug development and as intermediates in the synthesis of pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its vibrant color and reactivity.
Mechanism of Action
The mechanism of action of 2-Diazobutane involves the formation of reactive intermediates, such as carbenes, upon decomposition. These intermediates can insert into various chemical bonds, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants.
Comparison with Similar Compounds
2-Diazobutane can be compared with other diazo compounds, such as diazomethane and ethyl diazoacetate. While all these compounds share the diazo group, they differ in their reactivity and applications:
Diazomethane (CH2N2): Highly reactive and used primarily for methylation reactions.
Ethyl diazoacetate (C4H6N2O2): Used in cyclopropanation and other carbene transfer reactions.
The uniqueness of this compound lies in its balance of reactivity and stability, making it suitable for a broader range of applications compared to more reactive diazo compounds like diazomethane.
Properties
CAS No. |
65496-03-9 |
|---|---|
Molecular Formula |
C4H8N2 |
Molecular Weight |
84.12 g/mol |
IUPAC Name |
2-diazobutane |
InChI |
InChI=1S/C4H8N2/c1-3-4(2)6-5/h3H2,1-2H3 |
InChI Key |
WDWZAYNDFGKPHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=[N+]=[N-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


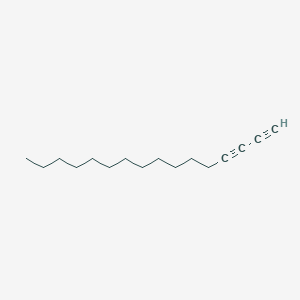
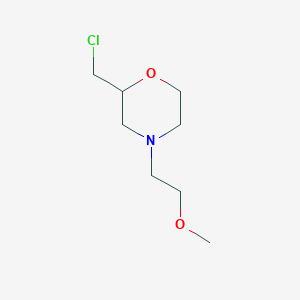
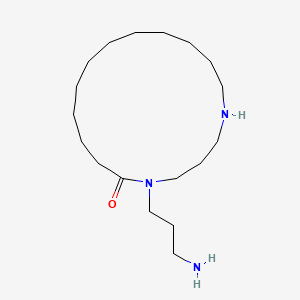
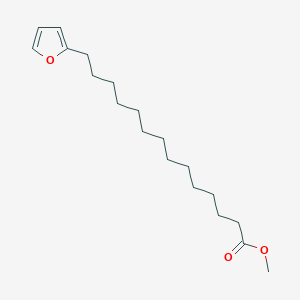

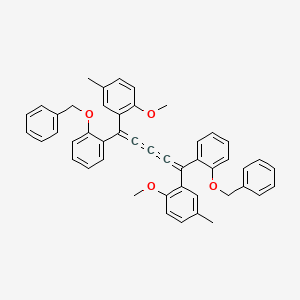
![Bis{2-[2-(hexyloxy)ethoxy]ethyl} hexanedioate](/img/structure/B14486308.png)
